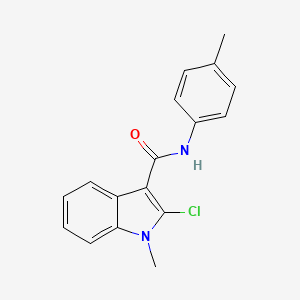
2-chloro-1-methyl-N-(4-methylphenyl)-1H-indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-chloro-1-methyl-N-(4-methylphenyl)-1H-indole-3-carboxamide" is a structurally complex molecule that is part of a broader class of indole carboxamide derivatives. These compounds are known for their diverse biological activities, which can include interactions with various enzymes and receptors within biological systems. The indole nucleus, in particular, is a common feature in many natural and synthetic molecules with significant biological activity, often associated with anti-tumor and anti-inflammatory properties .
Synthesis Analysis
The synthesis of indole carboxamide derivatives typically involves the formation of an amide bond between an indole moiety and an aromatic or aliphatic amine. For example, the synthesis of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was achieved by reacting N-(2-Amino-phenyl)-4-chloro-benzamide with (1H-Indol-3-yl)-acetic acid in the presence of lutidine and TBTU in dry dichloromethane . Although the specific synthesis of "2-chloro-1-methyl-N-(4-methylphenyl)-1H-indole-3-carboxamide" is not detailed in the provided papers, similar synthetic strategies could be employed, involving the acylation of an indole derivative with an appropriate carboxylic acid or its derivatives under suitable reaction conditions.
Molecular Structure Analysis
The molecular structure of indole carboxamide derivatives is characterized by the presence of an indole ring system and a carboxamide group. The crystal structure of N-methyl-1H-indole-2-carboxamide, for instance, reveals a planar molecular structure with the indole group and the N-methylcarboxamide substituent linked at the C2 position. The crystal packing is stabilized by N-H---O hydrogen bonds, which join the molecules into centrosymmetric dimeric rings . This information provides insight into the potential molecular geometry and intermolecular interactions of "2-chloro-1-methyl-N-(4-methylphenyl)-1H-indole-3-carboxamide".
Chemical Reactions Analysis
Indole carboxamides can participate in various chemical reactions, primarily due to the reactivity of the amide functional group and the indole ring. The amide group can engage in hydrogen bonding and can be a site for further chemical modifications, such as N-alkylation or hydrolysis. The indole ring, with its electron-rich nature, can undergo electrophilic substitution reactions, particularly at the C3 position, which might be relevant for the functionalization of the indole core of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carboxamide derivatives are influenced by their molecular structure. The presence of chlorine and methyl groups can affect the compound's lipophilicity, solubility, and overall reactivity. For example, the introduction of electron-withdrawing groups like chlorine can enhance the compound's binding affinity to certain biological targets . The indole carboxamides' solubility in organic solvents and water can vary depending on the substitution pattern and the presence of additional functional groups. The crystallographic data and spectroscopic techniques, such as HNMR, IR, and LC-MS, are typically used to characterize these compounds and confirm their purity and structural integrity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Classification of Indoles
Indoles are a significant group of heterocyclic compounds with a wide range of biological activities. The compound 2-chloro-1-methyl-N-(4-methylphenyl)-1H-indole-3-carboxamide is an indole derivative. The synthesis of indoles is a subject of great interest in organic chemistry due to their biological relevance. A review by Taber and Tirunahari (2011) provides a comprehensive framework for the classification of all indole syntheses. This framework is crucial for understanding the synthesis of specific indole compounds like 2-chloro-1-methyl-N-(4-methylphenyl)-1H-indole-3-carboxamide. The classification helps in understanding the strategic approaches to indole construction, ensuring that efforts in synthesis are directed towards overcoming real challenges in this domain (Taber & Tirunahari, 2011).
Indole Derivatives in HIV Treatment
Indolylarylsulfones, a class to which 2-chloro-1-methyl-N-(4-methylphenyl)-1H-indole-3-carboxamide belongs, have been studied for their potent inhibitory activity against human immunodeficiency virus type 1 (HIV-1) reverse transcriptase. This review by Famiglini and Silvestri (2018) discusses the structure-activity relationship studies conducted to improve the profile of sulfone L-737,126, analyzing various modifications, including introduction of methyl groups and fluorine atoms. These derivatives show promise as drug candidates for treating AIDS and related infections (Famiglini & Silvestri, 2018).
Exploration of Stereochemistry in Drug Synthesis
Stereochemistry plays a crucial role in the pharmacological profile of drugs. A review by Veinberg et al. (2015) on the stereochemistry of phenylpiracetam and its derivatives, including methyl derivatives, highlights the importance of understanding the stereochemistry for enhancing pharmacological activity. This research is relevant for indole derivatives like 2-chloro-1-methyl-N-(4-methylphenyl)-1H-indole-3-carboxamide, as the configuration of stereocenters can significantly influence biological properties (Veinberg et al., 2015).
Eigenschaften
IUPAC Name |
2-chloro-1-methyl-N-(4-methylphenyl)indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O/c1-11-7-9-12(10-8-11)19-17(21)15-13-5-3-4-6-14(13)20(2)16(15)18/h3-10H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHTWKCDLVOIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(N(C3=CC=CC=C32)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-methyl-N-(4-methylphenyl)-1H-indole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2540196.png)
![1-Methyl-3-(1-((3,3,3-trifluoropropyl)sulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2540197.png)
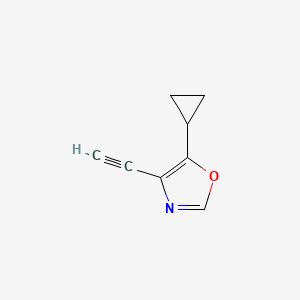
![methyl (2-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B2540199.png)
![1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2540201.png)
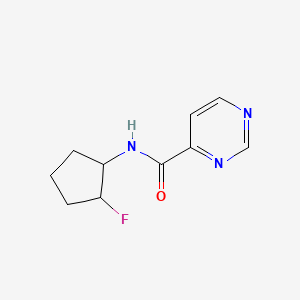
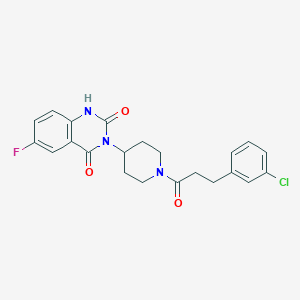
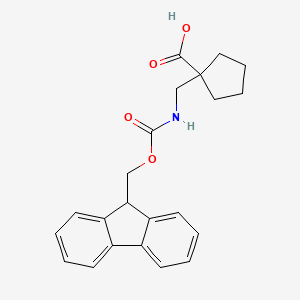
![N-(3-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2540208.png)

![N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2540210.png)
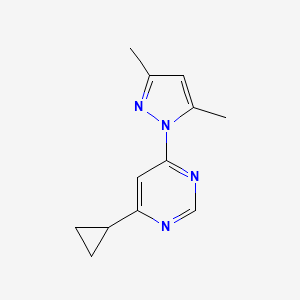
![1-Methyl-8-(2-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2540214.png)
![9-hydroxy-2H,3H-[1,4]dioxino[2,3-g]quinoline-8-carboxylic acid](/img/structure/B2540216.png)